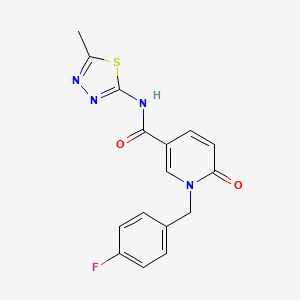

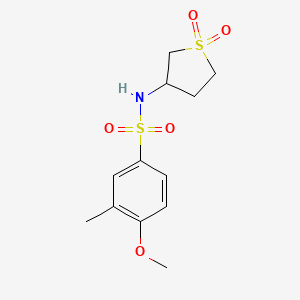

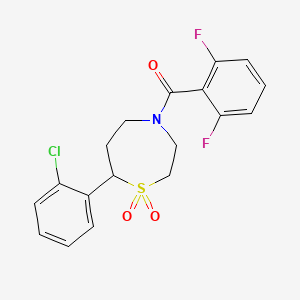

![molecular formula C15H13ClN4O2S B2664219 6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide CAS No. 1436227-15-4](/img/structure/B2664219.png)

6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide, also known as CMPD101, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Studies have demonstrated the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to develop potential antibacterial agents. The reactivity of certain precursors with various active methylene compounds has produced pyran, pyridine, and pyridazine derivatives, also exploring the generation of pyrazole and oxazole derivatives from precursor hydrazone towards hydrazine derivatives. These compounds were evaluated for antibacterial activity, with several showing high activities (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity

Research has focused on synthesizing heterocycles based on sulfonamide groups and assessing their antimicrobial efficacy. For instance, derivatives based on 3-methyl 1-phenyl-5-amino pyrazole have been synthesized, leading to compounds with significant antimicrobial properties. These studies underline the potential of sulfonamide derivatives in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Development of Herbicides

The synthesis of imazosulfuron and its derivatives, starting from 2-aminopyridine and chlorosulfonic acid, has been reported. This process involves several steps, including the formation of sulfonyl carbamic acid benzyl ester, leading to compounds with potential applications as herbicides. The structure of the target products was confirmed through various analytical methods, highlighting the relevance of sulfonamide derivatives in agricultural chemical development (Shi Gui-zhe, 2015).

Pharmaceutical Research

In pharmaceutical research, sulfonamide derivatives have been explored for their potential in treating various diseases. For example, the synthesis and evaluation of certain sulfonamide derivatives for anticancer and radiosensitizing effects have been undertaken, demonstrating the significant bioactivity of these compounds against cancer cell lines. This research contributes to understanding how sulfonamide derivatives can be used in cancer therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

properties

IUPAC Name |

6-chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-20-8-7-17-15(20)11-3-2-4-12(9-11)19-23(21,22)13-5-6-14(16)18-10-13/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXOBVWTSXIYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

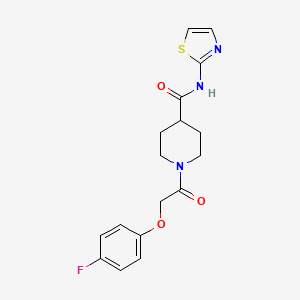

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

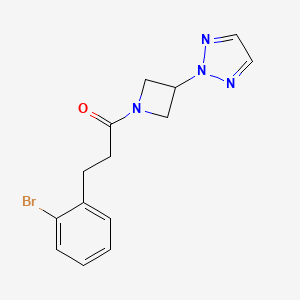

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

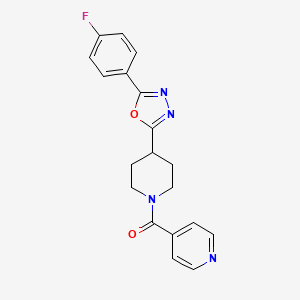

![Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester](/img/no-structure.png)